molecular formula C9H9F3O B13424450 2,2,2-Trifluoro-1-(5-methylcyclohexa-1,4-dien-1-yl)ethan-1-one CAS No. 329915-28-8

2,2,2-Trifluoro-1-(5-methylcyclohexa-1,4-dien-1-yl)ethan-1-one

Cat. No.: B13424450
CAS No.: 329915-28-8
M. Wt: 190.16 g/mol
InChI Key: NIESHMALSILVJW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methylcyclohexa-1,4-dien-1-yl)ethan-1-one is a fluorinated ketone featuring a cyclohexa-1,4-dien-1-yl backbone substituted with a methyl group at the 5-position and a trifluoroacetyl group at the 1-position. The compound’s structure combines the electron-withdrawing effects of the trifluoromethyl group with the conjugated diene system of the cyclohexadienyl ring, which may influence its reactivity and stability.

Properties

CAS No.

329915-28-8

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methylcyclohexa-1,4-dien-1-yl)ethanone

InChI

InChI=1S/C9H9F3O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h3-4H,2,5H2,1H3

InChI Key

NIESHMALSILVJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC=C(C1)C(=O)C(F)(F)F

Origin of Product

United States

Biological Activity

2,2,2-Trifluoro-1-(5-methylcyclohexa-1,4-dien-1-yl)ethan-1-one (CAS No. 329915-28-8) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its chemical structure, synthesis, and various biological evaluations.

Chemical Structure and Properties

The molecular formula of 2,2,2-Trifluoro-1-(5-methylcyclohexa-1,4-dien-1-yl)ethan-1-one is C9H9F3O, with a molecular weight of 190.16 g/mol. Its structure features a trifluoromethyl group attached to a cyclohexadiene moiety, which is known for contributing to the compound's reactivity and potential biological effects.

Insecticidal Activity

Insecticidal properties are particularly relevant given the global challenges posed by insect-borne diseases. Studies on structurally related compounds suggest that they can act as effective insecticides by disrupting physiological processes in target insects. For instance, the larvicidal activity of certain derivatives has been documented against Aedes aegypti, a vector for diseases like dengue and Zika virus . While direct data on this specific compound's insecticidal activity is sparse, its structural characteristics imply potential effectiveness in this area.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Larvicidal Activity : A study evaluating various benzodioxole derivatives found significant larvicidal activity against Aedes aegypti with LC50 values indicating effective concentrations . This suggests that similar compounds may also possess useful insecticidal properties.
  • Cytotoxicity Assessments : Compounds structurally similar to 2,2,2-Trifluoro-1-(5-methylcyclohexa-1,4-dien-1-yl)ethan-1-one have been tested for cytotoxic effects on mammalian cells. For example, a related compound showed no cytotoxicity at concentrations up to 5200 μM . Such findings could imply a favorable safety profile for further development.
  • Pharmacological Potential : The unique trifluoromethyl group has been associated with enhanced biological activity in various pharmacological contexts. Research into fluorinated compounds has often revealed increased potency and selectivity in biological systems.

Data Table: Biological Activity Summary

Activity Type Related Compounds Findings
AntimicrobialVarious fluorinated compoundsEffective against multiple bacterial strains
InsecticidalBenzodioxole derivativesSignificant larvicidal activity against Ae. aegypti
CytotoxicitySimilar structural analogsNo cytotoxic effects at high concentrations

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The trifluoroacetyl moiety is a common feature in several compounds, but the nature of the substituent significantly alters physicochemical properties:

Compound Name Molecular Formula Substituent Group Key Structural Features
Target Compound C₁₀H₁₁F₃O 5-methylcyclohexa-1,4-dien-1-yl Conjugated diene system, electron-deficient ketone
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl ester C₁₀H₁₂F₃O₄P 3-methoxyphenyl Aromatic ring with methoxy donor group
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-one C₆H₄F₃NO 1H-pyrrol-2-yl Heteroaromatic nitrogen ring
2,2,2-Trifluoro-1-(spirocyclic azaspiro)ethan-1-one (2j) C₈H₁₀F₃NO₃ 1,4-dioxa-8-azaspiro[4.5]decan-8-yl Rigid spirocyclic framework
  • Synthetic Yields : Analogous cyclohexadienyl alcohols (e.g., compound 3 in ) are synthesized in ~51% yield via photochemical methods, comparable to yields for pyrrole-derived trifluoroacetyl compounds (92%) .

Spectroscopic Comparisons

  • ¹⁹F NMR: The trifluoromethyl group in spirocyclic compound 2j exhibits two rotamers with δ = -72.54 ppm (major) and -70.59 ppm (minor), reflecting restricted rotation due to the spiro framework.
  • ¹³C NMR : Spirocyclic derivatives (e.g., 2j) show distinct carbonyl signals at ~170–180 ppm, while aromatic analogues (e.g., 3-methoxyphenyl derivatives) display upfield shifts for carbons adjacent to electron-donating groups .

Reactivity and Stability

Stability of the Cyclohexadienyl Moiety

The conjugated diene system in the target compound may enhance stability compared to non-conjugated systems (e.g., spirocyclic or aliphatic derivatives). However, the electron-withdrawing trifluoroacetyl group could increase susceptibility to nucleophilic attack at the carbonyl carbon, similar to other trifluoroacetylated compounds .

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